2-Amino-3-(1,4-dioxan-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(1,4-dioxan-2-yl)propanoic acid is an organic compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol This compound is characterized by the presence of an amino group, a dioxane ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-bromopropanoic acid with 1,4-dioxane in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,4-dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
2-Amino-3-(1,4-dioxan-2-yl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxane ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-propanoic acid (Tyrosine): An amino acid with a similar structure but different functional groups.
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Another amino acid derivative with a different ring structure.
Uniqueness
2-Amino-3-(1,4-dioxan-2-yl)propanoic acid is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amino acid derivatives and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-3-(1,4-dioxan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)3-5-4-11-1-2-12-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
OMJFNKDUSRLNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CC(C(=O)O)N |
Origin of Product |
United States |
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